

# APG-1252: A Comparative Guide to Clinical Trial Outcomes

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## Compound of Interest

Compound Name: APG-1252

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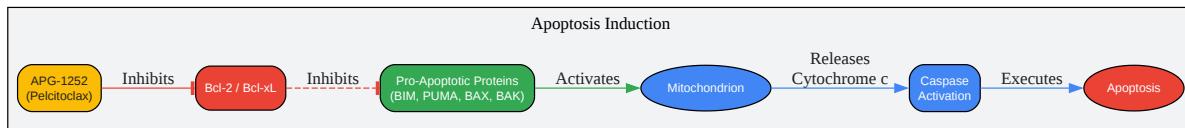
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and patient outcomes for **APG-1252** (Pelcitoclax) in combination with standard-of-care therapies against alternative treatments for relapsed/refractory small-cell lung cancer (R/R SCLC) and EGFR-mutant non-small cell lung cancer (NSCLC). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key trials are provided. Visual diagrams of the **APG-1252** signaling pathway and experimental workflows are included to facilitate understanding.

## APG-1252: Mechanism of Action

**APG-1252** is a potent, novel dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) proteins.<sup>[1][2]</sup> These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.<sup>[3][4]</sup> By binding to and inhibiting Bcl-2 and Bcl-xL, **APG-1252** disrupts their interaction with pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.<sup>[5][6]</sup> This disruption leads to the activation of the intrinsic mitochondrial apoptosis pathway, ultimately resulting in programmed cancer cell death.<sup>[3][4]</sup>

Below is a diagram illustrating the signaling pathway of **APG-1252**.



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#### APG-1252 Mechanism of Action

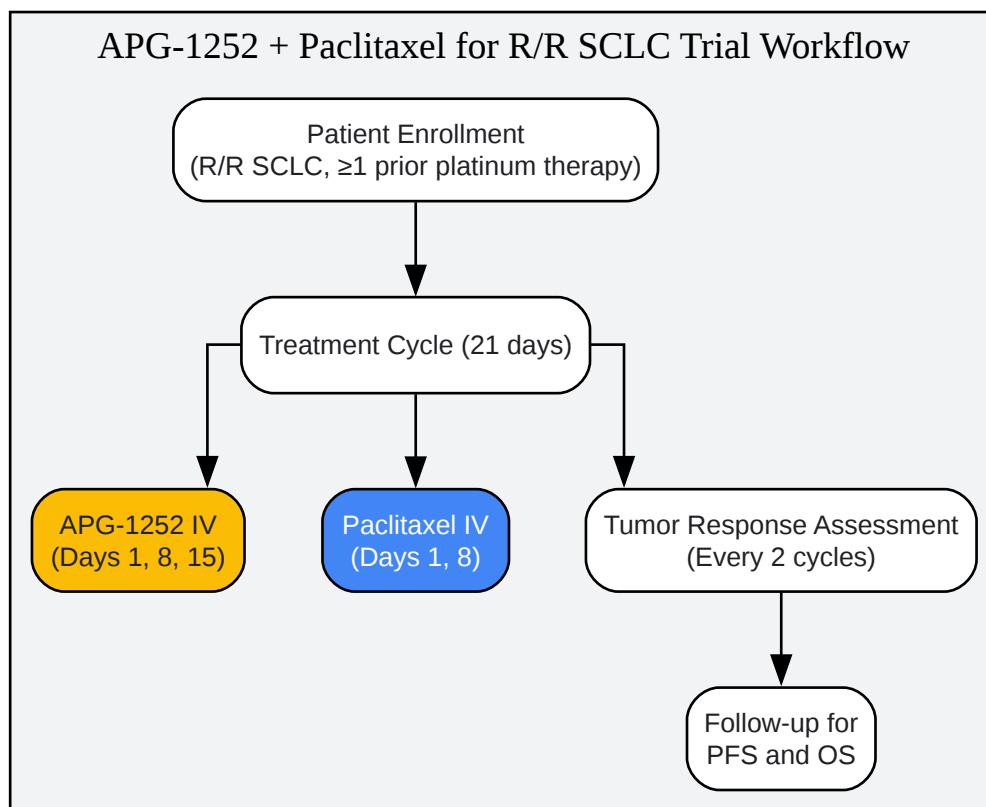
## APG-1252 in Relapsed/Refractory Small-Cell Lung Cancer (R/R SCLC)

**APG-1252** has been investigated in combination with paclitaxel for patients with R/R SCLC who have progressed after at least one prior line of therapy.

## Experimental Protocol: APG-1252 plus Paclitaxel (NCT04210037)

This Phase Ib/II multicenter study evaluated the safety, tolerability, and preliminary efficacy of **APG-1252** in combination with paclitaxel.

- Patient Population: Patients with histologically or cytologically confirmed R/R SCLC who had received at least one prior platinum-based chemotherapy regimen.
- Treatment Regimen: **APG-1252** was administered as an intravenous (IV) infusion on Days 1, 8, and 15 of a 21-day cycle. Paclitaxel was administered via IV infusion on Days 1 and 8 of the same cycle. Doses were escalated in the Phase Ib portion to determine the recommended Phase II dose (RP2D).
- Endpoints: The primary endpoints were to determine the dose-limiting toxicities (DLTs) and the RP2D. Secondary endpoints included Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).



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#### APG-1252 + Paclitaxel Trial Workflow

## Patient Outcomes: APG-1252 plus Paclitaxel vs. Alternative Therapies in R/R SCLC

The following table summarizes the clinical trial outcomes for **APG-1252** in combination with paclitaxel compared to other treatments for R/R SCLC.

Treatment Regimen	Trial/Study	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
APG-1252 + Paclitaxel	NCT0421003 7[7][8]	R/R SCLC	25%	Not Reported	Not Reported
Lurbinectedin	Phase II Basket Trial[9]	R/R SCLC	35.2%	3.9 months	9.3 months
Topotecan	Various Phase II/III Trials[5][10]	R/R SCLC	15-24%	~3 months	~6 months
Paclitaxel Monotherapy	Retrospective Study[5]	Heavily pretreated R/R SCLC	17%	1.6 months	3.3 months

## Safety and Tolerability: APG-1252 plus Paclitaxel in R/R SCLC

In the Phase Ib/II study of **APG-1252** with paclitaxel, the combination was generally well-tolerated.[7][8] The most common treatment-related adverse events (TRAEs) of any grade included anemia, neutropenia, thrombocytopenia, fatigue, and nausea.[7][8] Grade 3 or higher TRAEs were primarily hematologic and manageable.[7][8]

## APG-1252 in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

**APG-1252** has shown promise in combination with osimertinib for patients with EGFR-mutant NSCLC, both in treatment-naïve and previously treated settings.

## Experimental Protocol: APG-1252 plus Osimertinib (NCT04001777)

This Phase Ib trial investigated the safety and preliminary efficacy of **APG-1252** combined with osimertinib.[\[11\]](#)

- Patient Population: Patients with locally advanced or metastatic NSCLC with activating EGFR mutations. The study included cohorts of patients who were treatment-naïve and those who had developed resistance to prior EGFR tyrosine kinase inhibitors (TKIs).
- Treatment Regimen: Patients received daily oral osimertinib in combination with weekly IV infusions of **APG-1252**. Dose escalation of **APG-1252** was performed to establish the RP2D.
- Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints included ORR, DOR, PFS, and OS.

## Patient Outcomes: **APG-1252** plus Osimertinib vs. Alternative Therapies in EGFR-Mutant NSCLC

The table below compares the clinical outcomes of **APG-1252** in combination with osimertinib against standard therapies for EGFR-mutant NSCLC.

Treatment Regimen	Trial/Study	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
APG-1252 + Osimertinib	ESMO 2023 Data <a href="#">[2]</a> <a href="#">[12]</a>	TKI-Naïve	80.8%	Not Reported	Not Reported
Osimertinib Monotherapy	FLAURA <a href="#">[1]</a> <a href="#">[8]</a>	TKI-Naïve	80%	18.9 months	38.6 months
APG-1252 + Osimertinib	WCLC 2021 Data <a href="#">[11]</a>	Osimertinib-Resistant	15.0% (unconfirmed PR)	Not Reported	Not Reported
Chemotherapy (Platinum-based)	Post-Osimertinib Studies <a href="#">[13]</a>	Osimertinib-Resistant	~30%	~4-6 months	~12-15 months

## Safety and Tolerability: APG-1252 plus Osimertinib in EGFR-Mutant NSCLC

The combination of **APG-1252** and osimertinib demonstrated a manageable safety profile.[9]

[11] The most frequently reported TRAEs were increased liver enzymes (AST/ALT),

thrombocytopenia, and diarrhea.[9] Most adverse events were mild to moderate in severity.[9]

[11]

## Conclusion

**APG-1252**, a dual Bcl-2/Bcl-xL inhibitor, has demonstrated promising anti-tumor activity in combination with standard-of-care agents in both R/R SCLC and EGFR-mutant NSCLC. In R/R SCLC, the combination with paclitaxel shows an objective response rate that warrants further investigation, especially in biomarker-selected populations.[7][8] For EGFR-mutant NSCLC, the combination with osimertinib has shown a noteworthy increase in response rates in the first-line setting and signs of activity in the resistant setting.[2][12] The safety profile of **APG-1252** in combination with these agents appears to be manageable. Further randomized controlled trials are necessary to definitively establish the clinical benefit of **APG-1252**-based combinations over current standard-of-care treatments.

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